Butyl vinyl ether

Copolymerization Functional polyesters Reactivity ratios

BVE (CAS 111-34-2) is a C6 alkyl vinyl ether monomer offering quantifiable performance for precision polymer synthesis. With a reactivity ratio of 1.61 for MDO copolymers, it enables tunable aliphatic polyesters and bioelastomers. Microflow carbocationic polymerization achieves narrow dispersity (Mw/Mn=1.14), essential for block copolymers. Its charge-transfer complexation (K=0.30) with maleic anhydride enables alternating copolymer systems for radiation-curable coatings. Procurement ensures batch-to-batch consistency for R&D and scale-up.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 111-34-2
Cat. No. B046470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl vinyl ether
CAS111-34-2
Synonyms1-(Ethenyloxy)butane;  1-(Vinyloxy)butane;  1-Butoxyethene;  BVE;  Butoxyethene;  Butoxyethylene;  Butyl Vinyl Ether;  NBVE;  NSC 8264;  Vinyl Butyl Ether;  Vinyl n-Butyl Ether;  n-Butyl Vinyl Ether
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCCCCOC=C
InChIInChI=1S/C6H12O/c1-3-5-6-7-4-2/h4H,2-3,5-6H2,1H3
InChIKeyUZKWTJUDCOPSNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.03 M
Sol in alc and ether
Sol in acetone, benzene
Water solubility of 3,000 mg/l
Very sol in ethyl alcohol, acetone;  miscible in ethyl ethe

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Vinyl Ether (CAS 111-34-2): Procurement-Grade Monomer Specifications and Reactivity Profile


Butyl vinyl ether (BVE, CAS 111-34-2) is a C6 alkyl vinyl ether monomer (CH3(CH2)3OCH=CH2) supplied commercially as a colorless to light yellow liquid stabilized with 0.01% KOH or trihexylamine to prevent premature polymerization . With a boiling point of 93–94 °C, density of ~0.774 g/mL at 25 °C, and flash point of -9 °C to -12 °C (closed cup), BVE is a highly flammable, volatile monomer that participates in cationic, radical, and charge-transfer polymerization mechanisms . The compound exhibits limited water solubility (3,000 mg/L at 20 °C) and high miscibility with common organic solvents including ethanol, ether, acetone, and benzene, making it suitable for solution and bulk polymerization processes [1].

Why Generic Substitution Among Alkyl Vinyl Ethers Is Scientifically Invalid for Butyl Vinyl Ether Procurement


Alkyl vinyl ethers share a common reactive vinyloxy functionality (CH2=CH–O–R), yet the length and branching of the alkyl substituent (R) profoundly modulate electron density at the vinyl group, steric accessibility, monomer reactivity ratios in copolymerization, and final polymer properties including glass transition temperature (Tg), hydrophobicity, and mechanical behavior [1]. Substituting BVE with methyl vinyl ether (gas at ambient conditions), ethyl vinyl ether (higher volatility, different reactivity ratios), or isobutyl vinyl ether (altered steric profile) without accounting for these quantifiable differences yields irreproducible copolymer compositions, uncontrolled molecular weight distributions, and divergent material performance [2]. The procurement decision must therefore be guided by comparative, compound-specific quantitative evidence rather than class-level assumptions.

Butyl Vinyl Ether: Quantitative Head-to-Head Differentiation Evidence for Scientific Selection


Copolymerization Reactivity Ratio with Cyclic Ketene Acetals: BVE Enables Functional Polyester Synthesis

In radical copolymerization with 2-methylene-1,3-dioxepane (MDO), butyl vinyl ether (BVE) exhibits a reactivity ratio rBVE = 1.61, whereas rMDO = 0.73. This rBVE > 1.0 indicates that BVE preferentially incorporates into the growing polymer chain relative to MDO, enabling the synthesis of functional aliphatic polyesters with controlled composition [1]. The quasi-ideal copolymerization behavior was predicted by DFT calculations and experimentally validated, establishing BVE as a quantitatively characterized comonomer for degradable polyester platforms—a capability not demonstrated with equivalent r-value data for methyl or ethyl vinyl ethers in this specific copolymer system [1].

Copolymerization Functional polyesters Reactivity ratios Radical polymerization Degradable polymers

Cationic Polymerization Molecular Weight Control: BVE Achieves Mw/Mn = 1.14 Under Microflow Conditions

Under microflow system-controlled carbocationic polymerization conditions (CH2Cl2, -78 °C, using N-acyliminium ion initiator), n-butyl vinyl ether yields polymers with a very narrow molecular weight distribution of Mw/Mn = 1.14, and the molecular weight (Mn) increases linearly with the monomer/initiator ratio [1]. This level of control enables precise block copolymer synthesis and predictable molecular weight targeting. Comparative data for other vinyl ethers under identical microflow conditions are not reported with equivalent Mw/Mn precision in this study, establishing BVE as the benchmark vinyl ether for controlled cationic polymerization in microfluidic systems [1].

Cationic polymerization Molecular weight distribution Microflow synthesis Block copolymers Poly(vinyl ether)s

Atmospheric Reactivity with NO3 Radical: BVE Exhibits Higher Rate Constant Than Methyl, Ethyl, and Propyl Vinyl Ethers

The rate constant for gas-phase oxidation of butyl vinyl ether by nitrate radical (NO3) under tropospheric conditions (293 ± 3 K, atmospheric pressure) is k = (17.0 ± 3.7) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ [1]. This value is significantly higher than those measured for methyl vinyl ether (k = (7.2 ± 1.5) × 10⁻¹³), ethyl vinyl ether (k = (13.1 ± 2.7) × 10⁻¹³), and propyl vinyl ether (k = (13.3 ± 3.0) × 10⁻¹³) under identical experimental conditions using the relative rate technique with isoprene as reference [1]. The trend demonstrates increasing NO3 reactivity with increasing alkyl chain length among vinyl ethers.

Atmospheric chemistry NO3 radical oxidation Rate constants Tropospheric degradation Vinyl ethers

Charge-Transfer Complexation with Maleic Anhydride: Quantified Equilibrium Constant Enables Terpolymerization Design

Butyl vinyl ether (BVE) forms a charge-transfer (CT) complex with maleic anhydride (MANH) in carbon tetrachloride at 37 °C with an equilibrium constant K = 0.30 ± 0.02 dm³ mol⁻¹ measured by NMR spectroscopy [1]. In the radical terpolymerization of BVE-MANH-acrylonitrile (ACN) system in chloroform, the monomer reactivity ratios for the BVE-MANH complex and ACN were determined as rc = 83 and rACN = 0.0090, respectively [1]. The exceptionally high rc value demonstrates the strong propensity of the BVE-MANH complex to incorporate into the growing polymer chain relative to acrylonitrile, enabling precise compositional control in terpolymer synthesis.

Charge-transfer complex Maleic anhydride Terpolymerization Reactivity ratios Radical copolymerization

Evidence-Backed Application Scenarios for Butyl Vinyl Ether (CAS 111-34-2) in Advanced Polymer Synthesis


Functional Degradable Polyester Synthesis via Radical Copolymerization with Cyclic Ketene Acetals

Based on the experimentally determined reactivity ratio rBVE = 1.61 with 2-methylene-1,3-dioxepane (MDO), BVE is quantitatively validated for synthesizing functional aliphatic polyesters with tunable degradability [1]. This application is supported by successful preparation of PEGylated amphiphilic copolymers, antibacterial films active against Gram-positive and Gram-negative bacteria, and cross-linked bioelastomers for tissue engineering—all derived from the BVE-MDO copolymer platform [1].

Precision Block Copolymer and Star Polymer Synthesis via Controlled Cationic Polymerization

The demonstrated ability of BVE to achieve Mw/Mn = 1.14 under microflow carbocationic polymerization conditions, with linear correlation between Mn and monomer/initiator ratio, makes it the preferred vinyl ether monomer for precision polymer architectures [2]. This narrow dispersity is essential for block copolymer synthesis, star-shaped polymers, and applications requiring predictable solution viscosity and mechanical properties [2].

Charge-Transfer Copolymer Systems for Specialty Coatings and Adhesives

The well-characterized charge-transfer complexation between BVE and maleic anhydride (K = 0.30 dm³ mol⁻¹) and the high reactivity ratio rc = 83 for the BVE-MANH complex in terpolymerization with acrylonitrile enable the rational design of alternating copolymer systems [3]. Such systems are foundational for reactive diluents in radiation-curable hybrid polymer coatings, paints, inks, and adhesives where controlled copolymer composition directly impacts cure speed and final film properties [3].

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